molecular formula C7H14Cl2N2S B2860110 Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 2380070-58-4

Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B2860110
CAS No.: 2380070-58-4
M. Wt: 229.16
InChI Key: OKEARMDEDKYGCI-UHFFFAOYSA-N
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Description

Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Properties

IUPAC Name

N,N-dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-7(4-9(2)3)10-5-8-6;;/h5H,4H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEARMDEDKYGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with N,N-dimethylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

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